(2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
This compound is a Z-configuration chromene derivative featuring a halogenated phenylimino group and an oxolan-2-ylmethyl carboxamide side chain. The structural complexity arises from its chlorinated chromene core, fluorinated aromatic substituents, and tetrahydrofuran-derived moiety.
Properties
IUPAC Name |
6-chloro-2-(4-chloro-2-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3/c22-13-4-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-3-14(23)10-17(18)24/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRFQKVJSIXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Chromene Derivatives
- Compound A: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Key Differences: Lacks the oxolan-2-ylmethyl group and fluorophenylimino substituent. Instead, it features a benzylidene group and cyano functionality. Synthetic Pathway: Reacts with benzoyl chloride to form benzamide derivatives, highlighting its reactivity at the amino group .
- Compound B: (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Key Differences: Substitutes chloro and fluoro groups with methoxy substituents, reducing electronegativity but increasing steric bulk. Implications: Methoxy groups may improve solubility but decrease halogen bonding efficacy, critical for target engagement in enzyme inhibition .
Halogenated Benzamide Analogs
- Compound C: 2-Chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide Key Differences: Simplifies the chromene core to a benzamide scaffold but retains the oxolan-2-ylmethyl group.
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects: The target compound’s 4-chloro-2-fluorophenylimino group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites compared to non-halogenated analogs like Compound B .
- Synthetic Challenges : Unlike Compound C, which is synthesized via straightforward acylation, the target compound likely requires multi-step reactions involving imine formation and regioselective halogenation, as inferred from analogous chromene syntheses .
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